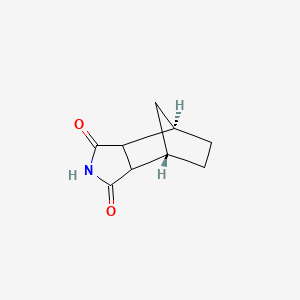
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
Piperazine Derivatization: The piperazine ring is functionalized with the protected amino group.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the multiple steps required for the synthesis, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various alkylating agents can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction typically yields the deprotected amine.
Aplicaciones Científicas De Investigación
2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action for 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under basic conditions, revealing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Uniqueness
What sets 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)piperazin-1-yl)acetic acid apart is its specific structure, which includes a piperazine ring. This ring can enhance the compound’s stability and reactivity, making it particularly useful in peptide synthesis and other applications.
Propiedades
Fórmula molecular |
C23H27N3O4 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C23H27N3O4/c27-22(28)15-26-13-11-25(12-14-26)10-9-24-23(29)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,29)(H,27,28) |
Clave InChI |
PJUPEYFAERZMPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


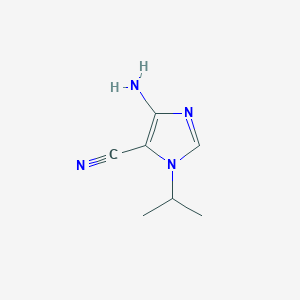
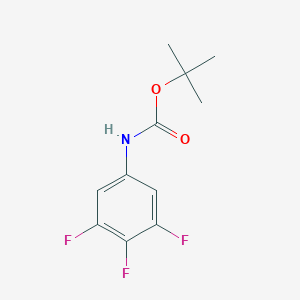
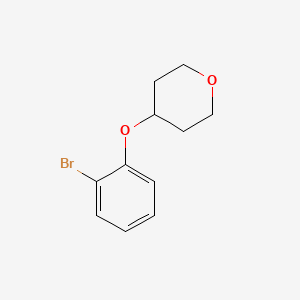

![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
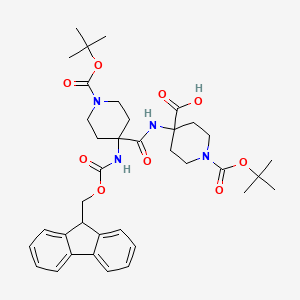
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
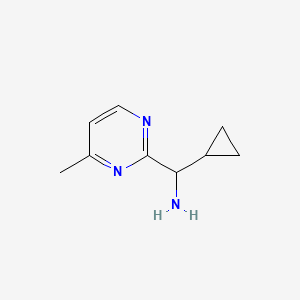
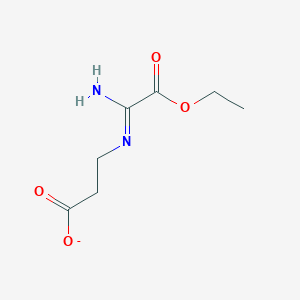
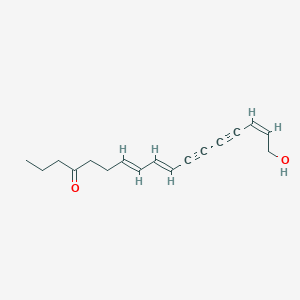

![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
